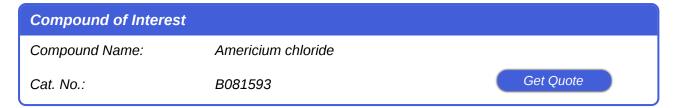


An In-Depth Technical Guide to the Crystal Structures of Americium Chlorides

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structures of **americium chloride**s, focusing on americium(II) chloride (AmCl₂), americium(III) chloride (AmCl₃), and its hexahydrated form (AmCl₃·6H₂O). This document synthesizes crystallographic data from peerreviewed literature to offer a centralized resource for researchers. All quantitative data is presented in structured tables for comparative analysis, and detailed experimental protocols for crystal structure determination are provided.

Introduction to Americium Chlorides

Americium, a synthetic actinide element, exhibits a range of oxidation states, with the +3 state being the most stable in aqueous solutions and solid compounds.[1] Americium chlorides are fundamental compounds in actinide chemistry, serving as precursors for the synthesis of other americium compounds and playing a role in pyrochemical separation processes for spent nuclear fuel. A thorough understanding of their crystal structures is crucial for predicting their chemical and physical properties, modeling their behavior in various environments, and developing new applications.

Crystal Structure Data

The following sections present the detailed crystallographic data for the known **americium chloride**s. The data has been compiled from various sources, with key parameters summarized for ease of comparison.



Americium(III) Chloride (AmCl₃)

Anhydrous americium(III) chloride crystallizes in a hexagonal system and is isostructural with uranium(III) chloride (UCI₃).[2] It typically appears as pink hexagonal crystals.[3] In its solid state, each americium atom is nine-coordinate, surrounded by nine chlorine atoms in a tricapped trigonal prismatic configuration.[3]

Parameter	Value	Reference
Chemical Formula	AmCl₃	[3]
Crystal System	Hexagonal	[2][3]
Space Group	P6 ₃ /m (No. 176)	[2][3]
Lattice Parameters	a = 7.382 Å	[4][5]
c = 4.214 Å	[4][5]	
α = 90°	[5]	_
β = 90°	[5]	_
y = 120°	[5]	_
Unit Cell Volume	203.8 ų	Calculated
Formula Units (Z)	2	[5]
Coordination Geometry	9-coordinate, Tricapped Trigonal Prismatic	[3]

Table 1: Crystallographic Data for Americium(III) Chloride (AmCl₃).

Americium(III) Chloride Hexahydrate (AmCl₃-6H₂O)

The hexahydrated form of americium(III) chloride crystallizes in the monoclinic system. Its structure consists of $[AmCl_2(H_2O)_6]^+$ cations and Cl^- anions, interconnected by a network of hydrogen bonds.



Parameter	Value	Reference
Chemical Formula	AmCl₃-6H₂O	
Crystal System	Monoclinic	[3]
Space Group	P2/n	[3]
Lattice Parameters	a = 9.702 Å	[3]
b = 6.567 Å	[3]	
c = 8.009 Å	[3]	_
α = 90°		_
β = 93.62°	[3]	_
γ = 90°		_
Unit Cell Volume	509.8 Å ³	Calculated
Formula Units (Z)	2	

Table 2: Crystallographic Data for Americium(III) Chloride Hexahydrate (AmCl₃·6H₂O).

Americium(II) Chloride (AmCl₂)

Americium(II) chloride is a less stable, black crystalline solid.[6] It adopts an orthorhombic crystal structure. Due to its instability, detailed crystallographic data, including atomic coordinates, are less readily available in the literature.



Parameter	Value	Reference
Chemical Formula	AmCl ₂	[6]
Crystal System	Orthorhombic	[7]
Lattice Parameters	a = 8.963 Å	[2]
b = 7.573 Å	[2]	
c = 4.532 Å	[2]	_
α = 90°	[7]	
β = 90°	[7]	_
γ = 90°	[7]	_
Unit Cell Volume	307.9 ų	Calculated

Table 3: Crystallographic Data for Americium(II) Chloride (AmCl₂).

Americium(IV) Chloride (AmCl₄)

There is no definitive evidence in the reviewed literature for the successful synthesis and crystallographic characterization of a stable, simple americium(IV) chloride (AmCl₄) compound. While Am(IV) has been observed in fluoride compounds and complex anions, the tetrachloride is likely unstable.[2]

Experimental Protocols

The determination of the crystal structure of americium compounds requires specialized handling due to their radioactivity and involves sophisticated analytical techniques. The following is a generalized protocol for the synthesis and single-crystal X-ray diffraction analysis of **americium chloride**s.

Synthesis and Crystal Growth

3.1.1. Anhydrous Americium(III) Chloride (AmCl₃)



High-purity anhydrous AmCl₃ can be synthesized via the reaction of americium nitride with cadmium chloride in a dynamic vacuum at temperatures between 600-660 K.[4] This method avoids the use of corrosive reagents. Another route involves the chlorination of americium(III) oxide (Am₂O₃) with zirconium tetrachloride (ZrCl₄) in a molten LiCl-KCl eutectic at 500 °C.[4]

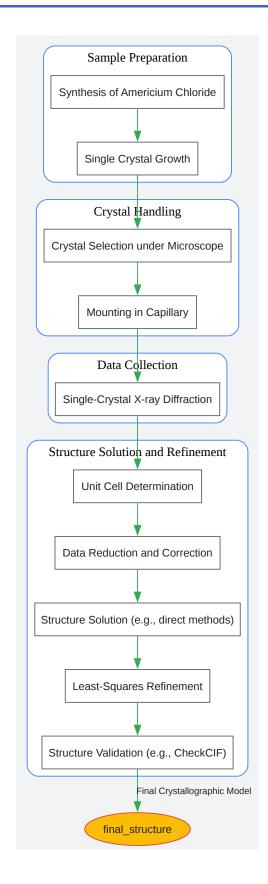
3.1.2. Americium(III) Chloride Hexahydrate (AmCl₃·6H₂O)

Single crystals of AmCl₃·6H₂O can be grown by dissolving americium dioxide (AmO₂) in concentrated hydrochloric acid and allowing the solution to slowly evaporate in a controlled environment, such as a glovebox, to yield well-formed, pale yellow-rose colored crystals.

Single-Crystal X-ray Diffraction

The following outlines a general workflow for the determination of the crystal structure of an **americium chloride** sample.





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General workflow for americium chloride crystal structure analysis.

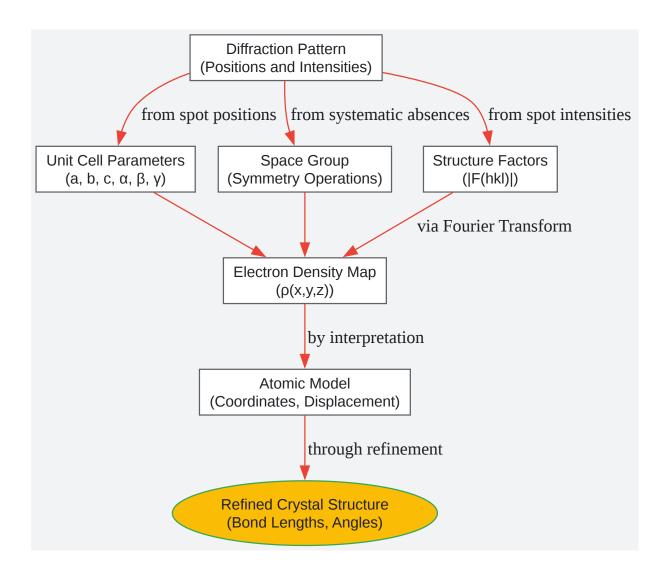


- Crystal Selection and Mounting: A suitable single crystal is selected under a microscope and sealed in a glass capillary to ensure containment of the radioactive material.
- Data Collection: The mounted crystal is placed on a goniometer in a single-crystal X-ray diffractometer. Diffraction data are collected by rotating the crystal in a monochromatic X-ray beam and recording the diffraction pattern. Due to the radioactivity of americium, specialized containment and shielding are necessary.
- Unit Cell Determination: The initial diffraction images are used to determine the dimensions and symmetry of the unit cell.
- Data Reduction: The raw diffraction intensities are corrected for various experimental factors (e.g., absorption, background scattering) to obtain a set of structure factors.
- Structure Solution: The phase problem is solved using computational methods, such as direct methods or Patterson functions, to generate an initial electron density map.
- Structure Refinement: The atomic positions and displacement parameters are refined using a least-squares method to improve the agreement between the observed and calculated structure factors.
- Structure Validation: The final crystal structure is validated using tools like CheckCIF to ensure its quality and correctness.

Logical Relationships in Crystallographic Analysis

The determination of a crystal structure is a logical process where experimental data is progressively refined to yield a final atomic model.





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Logical flow from diffraction data to the final crystal structure.

This diagram illustrates how the experimentally observed diffraction pattern provides the initial information to determine the unit cell, space group, and structure factors. These are then used to calculate an electron density map, from which an initial atomic model is derived. This model is then refined to produce the final, detailed crystal structure.

Conclusion

This guide has summarized the currently available crystallographic data for americium(II) and (III) chlorides. The crystal structures of anhydrous AmCl₃ and its hexahydrated form are well-



characterized, providing a solid foundation for further research. In contrast, detailed structural information for AmCl₂ is limited, and the existence of a stable AmCl₄ compound remains unconfirmed. The provided experimental protocols offer a general framework for the safe handling and analysis of these radioactive materials, which is essential for advancing our understanding of actinide chemistry.

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- To cite this document: BenchChem. [An In-Depth Technical Guide to the Crystal Structures of Americium Chlorides]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b081593#americium-chloride-crystal-structure-analysis]

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